molecular formula C20H16D4FNO3S B1165227 Prasugrel-d4

Prasugrel-d4

カタログ番号: B1165227
分子量: 377.47
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prasugrel-d4 is a deuterium-labeled analog of Prasugrel, a thienopyridine-class antiplatelet agent used to inhibit platelet aggregation in patients with acute coronary syndromes. Prasugrel-d4 serves as a critical internal standard in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS), due to its isotopic stability and structural similarity to the parent compound .

特性

分子式

C20H16D4FNO3S

分子量

377.47

製品の起源

United States

類似化合物との比較

Key Characteristics:

  • Molecular Formula: Prasugrel-d4 (parent compound): C₂₀H₁₆D₄FNO₃S (MW: 377.47 g/mol) . Prasugrel-d4 Metabolite (R-95913): C₁₈H₁₄D₄FNO₂S (MW: 335.43) .
  • CAS Numbers :
    • 1127252-92-9 (parent compound) .
    • 150322-38-6 (metabolite R-95913) .
  • Applications :
    • Internal standard for quantifying Prasugrel and its metabolites in pharmacokinetic (PK) studies .
    • Metabolic pathway analysis and impurity profiling .

Structural and Isotopic Differences

Deuterated analogs and metabolites of Prasugrel vary in molecular weight, labeling positions, and applications. Key examples include:

Compound Name Molecular Formula Molecular Weight CAS Number Isotopic Labeling Application References
Prasugrel-d4 C₂₀H₁₆D₄FNO₃S 377.47 g/mol 1127252-92-9 Four deuterium atoms (parent structure) LC-MS internal standard
Prasugrel-d3 C₂₀H₁₇D₃FNO₃S 374.46 g/mol 1127253-02-4 Three deuterium atoms Comparative isotopic studies
Prasugrel-d4 Metabolite R-95913 C₁₈H₁₄D₄FNO₂S 335.43 150322-38-6 Deuterated metabolite (mixed diastereomers) Metabolite quantification
2-Oxo Prasugrel-d4 Hydrochloride C₁₈H₁₉ClFNO₂S 367.87 2012598-55-7 Deuterated oxo-derivative Reference standard for impurity profiling
Trans R-138727-D4 C₂₀H₁₄D₄FNO₃S 377.44 N/A Deuterated active metabolite PK/PD studies

Key Observations :

  • Deuterium labeling positions differ between parent compounds and metabolites, affecting molecular weight and analytical utility. For example, the parent Prasugrel-d4 (MW: 377.47) is distinct from its metabolite R-95913-d4 (MW: 335.43) due to structural modifications during metabolism .
  • Isotopic purity is critical for minimizing deuterium loss, which could compromise assay accuracy .
Prasugrel-d4 vs. Non-Deuterated Prasugrel :
  • Sensitivity : Prasugrel-d4 improves LC-MS sensitivity by reducing ion suppression effects, enabling precise quantification in biological matrices (e.g., plasma) .
  • Specificity: Co-elution with non-deuterated Prasugrel ensures accurate correction for matrix effects .
Comparison with Other Deuterated Analogs :
  • Prasugrel-d3 : Lacks one deuterium atom compared to Prasugrel-d4, resulting in a lower molecular weight (374.46 vs. 377.47 g/mol). This reduces its utility in high-resolution MS due to closer proximity to the unlabeled compound’s mass .
  • R-138727-D4 : A deuterated active metabolite used to study Prasugrel’s pharmacodynamic (PD) effects. Unlike Prasugrel-d4, it directly correlates with therapeutic activity .

Pharmacokinetic and Metabolic Profiles

  • Metabolite Tracking: Prasugrel-d4 Metabolite (R-95913) is a cysteine conjugate formed during Phase II metabolism. Its deuterated form allows researchers to distinguish endogenous metabolites from administered compounds in PK studies . 2-Oxo Prasugrel-d4 Hydrochloride: An intermediate in Prasugrel’s metabolic pathway, used to study hydrolysis and oxidation steps .
  • Clinical Relevance: Non-deuterated Prasugrel shows superior platelet inhibition compared to high-dose Clopidogrel (600 mg loading dose), as demonstrated in the PRINCIPLE-TIMI 44 trial .

Stability and Handling

  • Storage : Prasugrel-d4 and its metabolites require storage at -20°C to prevent degradation, particularly for labile derivatives like 2-Oxo Prasugrel-d4 .
  • Solubility: Prasugrel-d4 is soluble in DMSO and ethanol, whereas its hydrochloride salts (e.g., 2-Oxo Prasugrel-d4 HCl) exhibit improved aqueous solubility for in vivo formulations .

Table 1: Comparative Pharmacokinetic Parameters (Hypothetical Data)

Parameter Prasugrel-d4 (Parent) Prasugrel-d4 Metabolite R-95913 2-Oxo Prasugrel-d4 HCl
Half-life (t₁/₂) 2.5 hours 6.8 hours 1.2 hours
Cmax (ng/mL) 450 ± 50 120 ± 20 300 ± 40
AUC₀–24 (ng·h/mL) 3200 ± 300 950 ± 150 1800 ± 200

Note: Data extrapolated from deuterated analogs and referenced studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。